2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C11H14N4OS and a molecular weight of 250.32 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole-2-thiol with chloroacetohydrazide under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: This compound has a benzyl group instead of an ethyl group, which may result in different biological activities and chemical properties.
2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile: This compound has a nitrile group instead of a hydrazide group, leading to different reactivity and applications.
ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate:
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-15-9-6-4-3-5-8(9)13-11(15)17-7-10(16)14-12/h3-6H,2,7,12H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNEXPSNGEEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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